Lipophilicity and Permeability Differentiation vs. 7-Methoxy-THCPI
The ethoxy substituent at position 7 increases calculated lipophilicity relative to the 7-methoxy analog. Using the Hansch π constant system (π(OCH₂CH₃) ≈ +0.38 vs. π(OCH₃) ≈ -0.02 for aromatic substitution), the 7-ethoxy compound is predicted to exhibit a LogP approximately 0.4–0.5 units higher than 7-methoxy-THCPI . This difference is relevant for blood–brain barrier penetration in CNS-targeted programs, where a LogP increase of this magnitude can translate into a 2- to 5-fold enhancement in passive membrane permeability based on the parallel artificial membrane permeability assay (PAMPA) correlation established for indole-based CNS agents [1]. The 7-ethoxy group also introduces greater rotational freedom (two rotatable bonds in the ethoxy side chain vs. one in methoxy), affecting entropic contributions to receptor binding .
| Evidence Dimension | Calculated lipophilicity (LogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 7-Ethoxy-THCPI: predicted LogP ≈ 3.2–3.5 (based on fragment addition to 7-methoxy scaffold LogP of ~2.8); 1 H-bond acceptor (ethoxy oxygen); 2 rotatable bonds in 7-substituent |
| Comparator Or Baseline | 7-Methoxy-THCPI (CAS 89169-57-3): reported melting point 126–127°C; predicted LogP ≈ 2.8; 1 H-bond acceptor; 1 rotatable bond in 7-substituent |
| Quantified Difference | Estimated ΔLogP ≈ +0.4 to +0.5; Δrotatable bonds = +1; molecular weight increase: 201.26 vs. 187.24 g/mol |
| Conditions | Calculated physicochemical properties; LogP estimation via fragment-based addition (CLOGP method); experimental LogP not directly measured for this compound |
Why This Matters
For CNS-penetrant lead optimization, a 0.4–0.5 LogP increase can significantly improve passive BBB permeability without exceeding the typical CNS drug-like ceiling (LogP < 5), making 7-ethoxy-THCPI a potentially superior starting scaffold for CNS programs relative to the 7-methoxy analog.
- [1] Di L, Kerns EH. Blood–Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs. Wiley; 2015. Chapter 3: Passive Permeability and PAMPA. View Source
